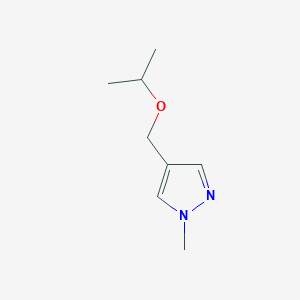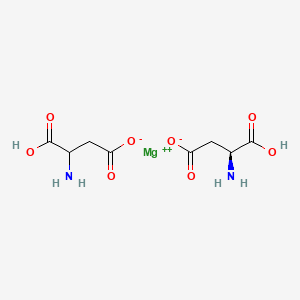![molecular formula C18H25N3O4S B11824959 tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, eines Piperidinrings und einer Benzo[d]isothiazol-Einheit mit einer Dioxido-Funktionsgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:
Bildung der Benzo[d]isothiazol-Einheit: Dies kann durch Reaktion geeigneter Vorläufer unter oxidativen Bedingungen erreicht werden, um die Dioxido-Funktionsgruppe einzuführen.
Bildung des Piperidinrings: Der Piperidinring kann durch Cyclisierungsreaktionen synthetisiert werden, an denen geeignete Amin- und Carbonylverbindungen beteiligt sind.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Benzo[d]isothiazol-Einheit mit dem Piperidinring und die Einführung der tert-Butylcarbamategruppe.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu diesen Verfahren gehören häufig:
Katalyse: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Reinigung: Anwendung von Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Dioxido-Funktionsgruppe kann an Oxidationsreaktionen teilnehmen und möglicherweise Produkte mit höherem Oxidationszustand bilden.
Reduktion: Reduktionsreaktionen können auf die Benzo[d]isothiazol-Einheit abzielen und zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring oder an der Benzo[d]isothiazol-Einheit.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder Persäuren für Oxidationsreaktionen.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.
Substitutionsreagenzien: Einschließlich Halogene, Alkylierungsmittel und Nucleophile für Substitutionsreaktionen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel:
Oxidation: Kann Derivate mit höherem Oxidationszustand der Benzo[d]isothiazol-Einheit ergeben.
Reduktion: Kann reduzierte Formen der Benzo[d]isothiazol-Einheit erzeugen.
Substitution: Führt zu substituierten Derivaten am Piperidinring oder an der Benzo[d]isothiazol-Einheit.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften und als Leitstruktur in der Wirkstoffforschung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Dioxido-Funktionsgruppe und der Piperidinring spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxido functional group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
Einzigartigkeit
tert-Butyl ((1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate ist einzigartig aufgrund seiner spezifischen strukturellen Anordnung, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H25N3O4S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
VBWDTXPTDNZPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)

![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)


![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)


![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
